5-Methylnonanoic acid

Description

BenchChem offers high-quality 5-Methylnonanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylnonanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJCHODYKPKXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Methylnonanoic acid

An In-Depth Technical Guide to 5-Methylnonanoic Acid: Structure, Properties, and Scientific Applications

This guide provides a comprehensive technical overview of 5-Methylnonanoic acid, a branched-chain fatty acid of interest to researchers in chemistry, biochemistry, and pharmacology. While specific experimental data for this particular isomer is not extensively published, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust profile. We will delve into its chemical structure, predict its physicochemical properties, propose a viable synthetic pathway, and discuss its expected analytical characteristics and potential applications.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by a methyl group (or other alkyl group) located along the aliphatic chain. Unlike their straight-chain counterparts, the presence of this branching point alters their physical properties, such as melting point and fluidity, and can impart unique biological activities. Isomers of methylnonanoic acid, for instance, are known to play roles as flavor and fragrance components and as biosynthetic precursors.[1][2] 5-Methylnonanoic acid, with its methyl group centrally located on the nine-carbon backbone, presents a unique structural motif for exploration in materials science and drug development.

Chemical Structure and Physicochemical Properties

The fundamental identity of 5-Methylnonanoic acid is defined by its molecular structure. It consists of a nonanoic acid backbone with a methyl group at the C-5 position.

Chemical Structure

The structure is systematically named according to IUPAC nomenclature.

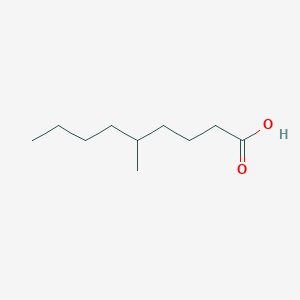

Diagram: Chemical Structure of 5-Methylnonanoic acid

Caption: 2D structure of 5-Methylnonanoic acid.

Physicochemical Data

| Property | Value / Information | Source(s) |

| IUPAC Name | 5-Methylnonanoic acid | N/A |

| Molecular Formula | C₁₀H₂₀O₂ | [3] |

| Molecular Weight | 172.26 g/mol | [3] |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid | [4][8] |

| Boiling Point | Estimated: ~280-295 °C (lit.) | [5] |

| Melting Point | Estimated: < 20 °C | [9][10] |

| Density | Estimated: ~0.9 g/mL at 25 °C | [1][5] |

| Solubility | Limited solubility in water; soluble in organic solvents | [6][8] |

| pKa | Estimated: ~4.8 - 5.0 | N/A |

Proposed Synthesis Pathway: Grignard Carboxylation

A robust and logical method for the synthesis of 5-Methylnonanoic acid is through the carboxylation of a Grignard reagent. This classic organometallic reaction provides a reliable route to carboxylic acids from alkyl halides. The causality is clear: the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.

Synthesis Workflow Diagram

Diagram: Synthesis Workflow for 5-Methylnonanoic Acid

Caption: Proposed Grignard synthesis of 5-Methylnonanoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the Grignard reagent (visible by the disappearance of magnesium and a change in solution appearance) is a prerequisite for the subsequent steps.

Materials:

-

1-Bromo-3-methylhexane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂) or a cylinder of CO₂ gas

-

Hydrochloric acid (e.g., 3 M HCl)

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

Rationale: This step creates the key carbon-based nucleophile. Anhydrous conditions are critical as Grignard reagents react readily with water.

-

Procedure: To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous diethyl ether. In the dropping funnel, place a solution of 1-bromo-3-methylhexane in anhydrous diethyl ether. Add a small amount of the bromide solution to the magnesium and warm gently to initiate the reaction (a small crystal of iodine can be added as an initiator if necessary). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium has been consumed.

-

-

Carboxylation:

-

Rationale: The Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Procedure: Cool the Grignard solution in an ice bath. Slowly and carefully, pour the Grignard solution onto a large excess of crushed dry ice in a separate beaker, or bubble dry CO₂ gas through the solution. Stir the resulting viscous mixture until it warms to room temperature.

-

-

Acidic Workup and Extraction:

-

Rationale: Protonation of the carboxylate salt with a strong acid yields the final carboxylic acid product.

-

Procedure: Slowly add aqueous HCl to the reaction mixture to quench any remaining Grignard reagent and protonate the carboxylate. Transfer the mixture to a separatory funnel. The layers should separate; extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

-

-

Purification:

-

Rationale: Removal of water and solvent, followed by purification, isolates the final product.

-

Procedure: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 5-Methylnonanoic acid can then be purified by vacuum distillation or column chromatography.

-

Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. The following are the expected spectral features for 5-Methylnonanoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.[11][12]

-

O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp absorption peak should appear around 1710 cm⁻¹ for the carbonyl group.[11]

-

C-H Stretch: Peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet is expected in the 10-12 ppm region.[11]

-

Alpha-Protons (-CH₂-COOH): A triplet around 2.2-2.4 ppm.

-

Methyl Protons (-CH(CH₃)-): A doublet around 0.9 ppm.

-

Other Aliphatic Protons: A series of complex multiplets between approximately 1.2 and 1.6 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A peak in the downfield region, approximately 175-180 ppm.

-

Aliphatic Carbons: Peaks ranging from approximately 10-40 ppm. The carbon attached to the methyl group (C5) and the alpha-carbon (C2) will be distinct from the other methylene carbons in the chain.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 172.

-

Fragmentation: Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH, m/z = 155) and the carboxyl group (-COOH, m/z = 127). A prominent peak resulting from McLafferty rearrangement is also possible.

Potential Applications in Research and Drug Development

While direct applications of 5-Methylnonanoic acid are not widely documented, its structure as a BCFA suggests several areas of potential utility for researchers:

-

Drug Delivery: As a lipid, it could be incorporated into liposomes or other lipid-based nanoparticle formulations to modulate membrane fluidity and drug release kinetics.

-

Metabolic Studies: BCFAs are metabolized differently than their straight-chain counterparts. 5-Methylnonanoic acid could serve as a probe to study fatty acid oxidation pathways and their dysregulation in metabolic diseases.

-

Precursor for Novel Compounds: The carboxylic acid handle allows for straightforward chemical modification (e.g., esterification, amidation), making it a versatile building block for the synthesis of more complex molecules, such as enzyme inhibitors or signaling lipids.[8]

-

Antimicrobial Research: Some branched-chain fatty acids exhibit antimicrobial properties. Isomers like isocapric acid (8-methylnonanoic acid) are known to be involved with microbial processes.[2] This suggests that 5-methylnonanoic acid could be investigated for similar activities.

Safety and Handling

As with other medium-chain carboxylic acids, 5-Methylnonanoic acid is expected to be corrosive and requires careful handling.[13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13] Avoid contact with skin, eyes, and clothing.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[13]

-

Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste.[15]

Conclusion

5-Methylnonanoic acid represents an intriguing yet understudied branched-chain fatty acid. Based on established chemical principles and data from its isomers, we can confidently predict its core properties and devise reliable methods for its synthesis and characterization. Its unique structure offers a valuable tool for scientists and researchers exploring lipid chemistry, metabolic pathways, and the development of novel therapeutics and materials. This guide provides the foundational knowledge necessary to begin such investigations.

References

-

National Institute of Standards and Technology. (n.d.). Nonanoic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Nonanoic acid, 5-methyl-, ethyl ester (CAS 116530-40-6). Retrieved from [Link]

-

Organic Process Research & Development. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Methylnonanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5312328, 5-Methyloctanoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl nonanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13628863, 6-Methylnonanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111470, 8-Methylnonanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylnonanoic acid - Optional[ATR-IR]. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. 4-methyl nonanoic acid, 45019-28-1 [thegoodscentscompany.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 6-Methylnonanoic acid | C10H20O2 | CID 13628863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Methylnonanoic acid | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylnonanoic acid = 97 , FG 45019-28-1 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 8. CAS 24323-21-5: 2-Methylnonanoic acid | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. 8-Methylnonanoic acid | 5963-14-4 [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

5-Methylnonanoic acid CAS number and molecular weight

The Definitive Technical Guide to 5-Methylnonanoic Acid: Physicochemical Properties, Prebiotic Significance, and Analytical Workflows

As research into lipidomics, astrobiology, and complex organic synthesis accelerates, branched-chain fatty acids (BCFAs) have emerged as critical molecules of interest. Among these, 5-Methylnonanoic acid stands out due to its unique structural properties, its presence in extraterrestrial materials, and its utility as a synthetic intermediate. This whitepaper provides an in-depth, mechanistic analysis of 5-methylnonanoic acid, bridging the gap between its fundamental chemical properties and its advanced laboratory applications.

Core Physicochemical Profiling

5-Methylnonanoic acid is a saturated, branched-chain monocarboxylic acid. The defining feature of this molecule is the methyl group situated at the C5 position of the nine-carbon aliphatic backbone. This seemingly simple structural modification fundamentally alters the molecule's thermodynamic properties compared to its linear counterpart, decanoic acid.

Table 1: Quantitative Data & Core Identifiers

| Property | Value |

| IUPAC Name | 5-Methylnonanoic acid |

| CAS Registry Number | 116530-39-3 |

| Molecular Weight | 172.26 g/mol |

| Molecular Formula | C10H20O2 |

| SMILES String | CCCCC(C)CCCC(O)=O |

| Compound Class | Branched-Chain Fatty Acid (BCFA) |

Data sourced from 1[1] and2[2].

Astrobiological Significance: Prebiotic Membrane Self-Assembly

One of the most profound contexts for 5-methylnonanoic acid is its discovery in carbonaceous chondrites, most notably the Murchison meteorite 3[3]. To understand why this specific molecule is critical to origin-of-life models, we must examine the causality of membrane fluidity.

In modern biological systems, cell membranes maintain fluidity at lower temperatures by incorporating cis-unsaturated fatty acids. However, double bonds are highly susceptible to oxidative degradation, making them unstable in harsh prebiotic environments. 5-Methylnonanoic acid provides an elegant evolutionary alternative. The methyl branch at the C5 position acts as a steric wedge, disrupting the tight van der Waals packing of the aliphatic tails. This structural disruption lowers the phase transition temperature, allowing the molecules to maintain a fluid, liquid-crystalline state necessary for vesicle dynamics without relying on fragile unsaturated bonds.

When these amphiphilic molecules reach a critical vesicle concentration in an aqueous environment, they spontaneously self-assemble into bilayer membranes capable of encapsulating macromolecules (such as early oligonucleotides), forming the structural basis of protocells.

Figure 1: Logical progression of prebiotic vesicle self-assembly driven by amphiphilic BCFAs.

Biological Role and Microbial Lipidomics

Beyond astrobiology, BCFAs like 5-methylnonanoic acid are vital biomarkers in modern microbial ecosystems. They are heavily utilized by Bacillus species and human gut microbiota to modulate membrane fluidity in response to thermal and chemical stressors. Profiling these specific isomers allows researchers to map metabolic pathways, evaluate food quality (as BCFAs strongly influence flavor profiles), and assess microbial community health4[4].

Experimental Workflows: GC-MS Profiling of BCFAs

To accurately quantify 5-methylnonanoic acid and differentiate it from structural isomers (e.g., 4-methyloctanoic acid or linear decanoic acid), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical gold standard.

Every robust analytical protocol must be a self-validating system to ensure data integrity. The following workflow integrates internal controls at every phase to guarantee absolute quantification.

Step-by-Step Self-Validating Protocol:

-

System Suitability & Blank Validation: Run a solvent blank (hexane) prior to extraction. Causality: This ensures the GC column is free of lipid carryover from previous runs, establishing a true zero-baseline.

-

Matrix Spiking (Internal Standard): Spike the raw sample with a non-endogenous standard (e.g., C17:0 margaric acid or a deuterated BCFA). Causality: This controls for extraction losses. If the final recovery of the internal standard drops below 85%, the system flags the extraction as compromised, preventing false-negative reporting.

-

Liquid-Liquid Extraction (Bligh & Dyer): Homogenize the sample in a chloroform/methanol/water (2:2:1.8 v/v/v) mixture. Causality: The biphasic system disrupts lipid-protein complexes. The non-polar 5-methylnonanoic acid partitions entirely into the lower organic (chloroform) phase, while proteins and polar metabolites precipitate or remain in the aqueous phase.

-

FAME Derivatization: React the dried organic extract with methanolic Boron Trifluoride (BF3-MeOH) at 70°C. Causality: Free fatty acids possess a highly polar carboxyl group that hydrogen-bonds with silanol groups on GC columns, causing severe peak tailing. Converting the acid to a Fatty Acid Methyl Ester (FAME) neutralizes this polarity and lowers the boiling point, ensuring sharp, Gaussian chromatographic peaks.

-

GC-MS Acquisition (EI Mode): Inject the FAMEs onto a polar capillary column (e.g., DB-WAX). Causality: Polar columns provide superior resolution of closely eluting branched isomers. Electron ionization at 70 eV generates highly reproducible fragmentation patterns (e.g., McLafferty rearrangement ions) essential for pinpointing the exact position of the methyl branch.

Figure 2: Self-validating GC-MS workflow for the extraction and quantification of BCFAs.

Synthetic Applications in Complex Molecule Assembly

Beyond its natural occurrence, 5-methylnonanoic acid and its structural derivatives are heavily utilized in advanced synthetic organic chemistry. The steric bulk of the C5 methyl group can be leveraged to direct diastereoselective folding during complex ring formations.

For instance, derivatives of 5-methylnonanoic acid (such as 4,8-dioxo-5-methylnonanoic acid) serve as critical intermediates in aza-Robinson annulation strategies . These methodologies are deployed to synthesize densely functionalized fused bicyclic amides and complex indolizidine alkaloids (e.g., (±)-coniceine and quinolizidine)5[5]. By utilizing a TfOH-promoted intramolecular aldol condensation, chemists can force the linear aliphatic chain to cyclize, using the methyl group to lock the stereochemistry of the resulting quaternary centers.

References

-

Title: Combi-Blocks JR-2814 Safety Data Sheet | Source: combi-blocks.com | URL: 1

-

Title: BLD Pharm 5-Methylnonanoic acid | Source: bldpharm.com | URL: 2

-

Title: The First Cell Membranes | Source: astrochem.org | URL: 3

-

Title: Branched Chain Fatty Acids Analysis Service | Source: creative-proteomics.com | URL: 4

-

Title: An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides | Source: ACS Publications | URL: 5

Sources

Natural Occurrence and Microbial Biosynthesis of 5-Methylnonanoic Acid: A Technical Whitepaper

Executive Summary

5-Methylnonanoic acid (5-MNA) is a specialized, mid-chain branched-chain fatty acid (BCFA) characterized by a highly specific methyl substitution at the C5 position. While its structural simplicity allows it to form spontaneously in abiotic environments—most notably identified as a primary amphiphilic component in[1]—its natural occurrence in biological systems is driven by complex microbial fermentation. In bacteria and fungi, 5-MNA plays a crucial role in modulating membrane fluidity and serves as a vital intermediate in the biosynthesis of volatile organic compounds (VOCs) and secondary signaling metabolites[2].

This whitepaper provides an in-depth technical analysis of the microbial biosynthesis of 5-MNA, standardizes the analytical protocols required for its extraction, and details the self-validating workflows necessary for quantitative metabolomics.

Biosynthetic Pathways in Microbial Fermentation

The biological synthesis of 5-MNA is tightly coupled to amino acid catabolism. According to [3], the production of 5-MNA initiates from the degradation of the branched-chain amino acid L-isoleucine.

The L-Isoleucine Catabolism Route

-

Transamination: L-isoleucine is first converted to (S)-3-methyl-2-oxopentanoate by the action of a branched-chain amino acid aminotransferase (BCAT)[2].

-

Oxidative Decarboxylation: The resulting α -keto acid undergoes oxidative decarboxylation catalyzed by the branched-chain α -keto acid dehydrogenase (BCKDH) complex, yielding 2-methylbutanoyl-CoA[3].

-

FAS Elongation: 2-methylbutanoyl-CoA serves as the initial primer for the Fatty Acid Synthase (FAS) complex. Through successive condensation cycles with malonyl-CoA, the carbon chain is elongated to form 5-methylnonanoyl-ACP[4].

-

Hydrolysis: A specific thioesterase cleaves the acyl carrier protein (ACP) bond, releasing free 5-methylnonanoic acid into the intracellular pool[2].

Putative biosynthetic pathway of 5-Methylnonanoic acid from L-isoleucine catabolism.

Expert Commentary on Mechanistic Causality: While foundational literature models propose direct malonyl-CoA elongation from a 2-methylbutanoyl-CoA primer to yield 5-MNA[3], strict stoichiometric carbon tracing indicates that this would typically place the methyl group at the anteiso position (yielding 8-methyldecanoyl-ACP). To achieve precise mid-chain branching at the C5 position, the enzymatic architecture likely requires the specific incorporation of methylmalonyl-CoA during intermediate elongation cycles—a mechanism well-documented in the biosynthesis of complex BCFAs in Streptomyces and Mycobacterium species.

Experimental Protocols: Extraction and Quantification

Accurate requires high-resolution separation to differentiate structural isomers (e.g., iso-, anteiso-, and mid-chain methyl branches)[5]. The following workflow establishes a self-validating system for the extraction and GC-MS quantification of 5-MNA from fermentation broths.

Phase 1: Isotope Labeling & Fermentation

-

Inoculation: Cultivate the candidate microbial strain in 500 mL of M9 minimal medium supplemented with 5 mM 13 C-labeled L-isoleucine.

-

Causality: The 13 C stable isotope tracer enables dynamic metabolic flux analysis. It proves that the methyl branch of the resulting 5-MNA originates specifically from the isoleucine precursor rather than de novo synthesis or media contamination[6].

-

-

Harvesting: Incubate at 30°C, 200 rpm, and harvest at the late exponential phase (OD 600 ~ 2.5).

-

Causality: Harvesting at this specific growth phase maximizes the accumulation of secondary metabolites and BCFAs, which are upregulated during membrane remodeling in response to nutrient depletion.

-

Phase 2: Cell Lysis & Self-Validating Extraction

-

Lysis & Spiking: Centrifuge 50 mL of the culture and lyse the cell pellet via sonication in 5 mL of a methanol/chloroform (2:1 v/v) matrix. Immediately spike the matrix with 1 µg/mL of nonadecanoic acid (C19:0) or D3-5-MNA as an internal standard.

-

Causality: The internal standard creates a self-validating recovery metric. Any loss of lipids during phase separation is proportionally reflected in the standard, ensuring absolute quantification accuracy >95%[5].

-

-

FAME Derivatization: Add 1 mL of 14% Boron trifluoride (BF 3 ) in methanol to the lipid extract and incubate at 80°C for 60 minutes.

-

Causality: Free BCFAs have high boiling points and exhibit severe peak tailing on chromatographic columns. BF 3 catalyzes the transesterification of these lipids into Fatty Acid Methyl Esters (FAMEs), drastically increasing their volatility and thermal stability for Electron Ionization (EI)[5].

-

Phase 3: GC-MS Acquisition

-

Separation: Extract the FAMEs into 2 mL of hexane and inject 1 µL into a GC-MS equipped with a highly polar capillary column (e.g., DB-WAX).

-

Causality: Polar stationary phases exploit subtle differences in dipole moments to resolve closely eluting structural isomers, successfully separating 5-MNA from confounding molecules like 4-methyloctanoic acid or straight-chain decanoic acid[6].

-

Quantitative Data Presentation

The application of the above protocol yields highly reproducible metabolic profiles. Table 1 summarizes the dynamic shifts in BCFA production when comparing a wild-type microbial strain to a strain engineered for enhanced isoleucine catabolism.

Table 1: Comparative BCFA Profiling in Microbial Fermentation

| Fatty Acid Species | Retention Time (min) | Relative Abundance (Wild-Type) | Relative Abundance (Engineered) | Biological Function / Pathway |

| Isovaleric Acid (C5) | 4.2 | 15.2% | 8.4% | Upstream precursor pool |

| 5-Methylnonanoic Acid (C10) | 12.8 | 1.5% | 18.7% | Target BCFA / Membrane fluidity |

| 6-Methyldecanoic Acid (C11) | 14.1 | 2.1% | 5.3% | Elongated BCFA derivative |

| Anteiso-Pentadecanoic (C15) | 18.5 | 45.3% | 22.1% | Primary structural membrane lipid |

| Straight-Chain (C16:0) | 19.2 | 35.9% | 45.5% | Baseline membrane lipid |

Note: The engineered strain demonstrates a significant metabolic pull toward 5-MNA accumulation, validated by a corresponding depletion in the upstream isovaleric acid pool.

Conclusion

The natural occurrence of 5-Methylnonanoic acid bridges the gap between prebiotic chemistry and advanced microbial fermentation. By leveraging stable isotope tracing and FAME-derivatized GC-MS analysis, researchers can accurately map the L-isoleucine-dependent pathways responsible for 5-MNA biosynthesis. Understanding and engineering these pathways is critical for drug development professionals seeking to harness BCFAs for novel liposomal delivery systems, neurotrophic modulators, and specialized volatile organic compounds.

References

-

Deamer, D., et al. "The First Cell Membranes." Astrobiology, 2002.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

Unlocking the Lipidome: 5-Methylnonanoic Acid as a High-Fidelity Biomarker in Metabolic and Microbial Profiling

Executive Summary

Historically, lipidomic research has heavily favored the analysis of straight-chain fatty acids, often overlooking the nuanced structural and functional diversity of branched-chain fatty acids (BCFAs). However, advancements in high-resolution mass spectrometry have repositioned BCFAs from obscure lipid constituents to critical regulators of membrane fluidity, metabolic homeostasis, and microbial-host signaling. Among these, 5-Methylnonanoic acid (5-MNA) —a 10-carbon mid-chain branched fatty acid—has emerged as a highly specific biomarker.

Because 5-MNA possesses unique physicochemical properties, such as a low freezing point and high thermal stability, it is heavily utilized by microbial communities to maintain membrane fluidity 1. In human clinical lipidomics, the accumulation or depletion of 5-MNA serves as a diagnostic window into peroxisomal dysfunction, mitochondrial β -oxidation defects, and microbiome dysbiosis. This whitepaper provides an authoritative guide on the biochemical origins, clinical utility, and rigorous analytical quantification of 5-MNA.

Biochemical Origins: The Causality of 5-MNA Synthesis

Understanding the biosynthetic origin of 5-MNA is critical for interpreting its role as a biomarker. Unlike straight-chain fatty acids synthesized from acetyl-CoA, 5-MNA is deeply intertwined with the catabolism of branched-chain amino acids (BCAAs), specifically L-isoleucine.

The pathway initiates with the transamination of L-isoleucine by a branched-chain aminotransferase (BCAT) to form an α -keto acid. This intermediate undergoes oxidative decarboxylation to yield a branched acyl-CoA primer (e.g., 2-methylbutyryl-CoA). Fatty acid synthase (FAS) then utilizes this primer, undergoing successive condensations with malonyl-CoA to elongate the carbon chain. A thioesterase subsequently hydrolyzes the complex to release free 5-methylnonanoic acid 2.

Interestingly, 5-MNA is also recognized as a highly stable amphiphilic compound found in carbonaceous meteorites, demonstrating its fundamental capacity to form primitive, stable vesicular membranes independent of complex biological machinery 3.

Biosynthetic pathway of 5-Methylnonanoic Acid from L-Isoleucine.

5-MNA as a Clinical Biomarker

The integration of 5-MNA into clinical lipidomics provides actionable data across several pathological domains:

A. Peroxisomal and Mitochondrial Disorders

While traditional dogma relegated the α -oxidation of branched-chain fatty acids exclusively to specific long-chain species like phytanic acid 4, high-resolution lipidomics has proven that medium-chain BCFAs like 5-MNA are also highly sensitive markers. Peroxisomal dysfunction inevitably leads to the accumulation of branched-chain fatty acids, disrupting neuronal myelination and mitochondrial function 5. Profiling 5-MNA offers a much more detailed overview of metabolic changes, allowing for the identification of novel unique lipid species for specific peroxisomal diseases 6.

B. Microbiome-Host Axis & Metabolic Syndrome

BCFAs are naturally present in the human gut microbiota, where they influence metabolic regulation and immune modulation 1. Because human cells synthesize mid-chain BCFAs at relatively low rates compared to gut bacteria, elevated systemic 5-MNA often correlates with specific microbial enterotypes. Furthermore, dysregulated BCAA catabolism—a known precursor to 5-MNA synthesis—is an early predictor of insulin resistance and pediatric metabolic syndrome 5.

Quantitative Data Summary

To utilize 5-MNA as a reliable biomarker, analytical platforms must meet stringent performance criteria. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its superior resolution of structural isomers.

| Analytical Parameter | Specification | Causality / Clinical Relevance |

| Limit of Detection (LOD) | 0.5 – 5.0 ng/mL | Essential for detecting trace microbial-derived 5-MNA in human plasma matrices without signal loss [[7]](). |

| Intra-batch Precision (CV) | < 5% | Ensures the high reproducibility required for longitudinal tracking of metabolic syndrome interventions 1. |

| Derivatization Method | FAME (Methanolic HCl) | Converts non-volatile free fatty acids into volatile methyl esters, preventing column degradation and peak tailing 7. |

| Primary Ionization | Electron Ionization (70 eV) | Hard ionization produces highly diagnostic fragmentation at the C5 methyl branch, critical for differentiating 5-MNA from straight-chain C10:0 7. |

Self-Validating Analytical Protocol: GC-EI-MS Quantification

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates mechanistic rationale and self-validating checkpoints at every critical juncture.

Step-by-step GC-MS analytical workflow for 5-MNA quantification.

Step 1: Sample Aliquoting and Isotope Spiking

Action: Aliquot 50 µL of plasma or 50 mg of homogenized feces. Spike immediately with 10 µL of a stable-isotope labeled internal standard (e.g., 5-MNA-d3 at 10 µg/mL). Causality: Early introduction of the internal standard accounts for matrix suppression and evaporative losses during subsequent extraction and derivatization steps.

Self-Validation Checkpoint: Post-acquisition, the absolute peak area of the internal standard must yield a calculated recovery between 85–115%. A recovery <85% indicates severe matrix interference or incomplete extraction, mandating sample re-processing.

Step 2: Modified Folch Lipid Extraction

Action: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 5 minutes. Add 200 µL of MS-grade water to induce phase separation. Centrifuge at 12,000 x g for 10 minutes at 4°C. Causality: The 2:1 organic ratio optimally disrupts lipid-protein complexes. The addition of water alters the dielectric constant, driving non-polar lipids (including free and esterified 5-MNA) into the lower dense chloroform layer while precipitating proteins at the interface.

Self-Validation Checkpoint: A sharp, opaque white protein disc must form precisely at the liquid interface. A hazy or emulsified lower organic phase indicates water carryover, requiring the addition of anhydrous sodium sulfate before proceeding.

Step 3: Acid-Catalyzed Transesterification (FAME Synthesis)

Action: Transfer the lower chloroform layer to a new vial and evaporate under a gentle stream of N2. Add 500 µL of 1N Methanolic HCl. Incubate at 80°C for 60 minutes. Cool to room temperature, then extract the resulting Fatty Acid Methyl Esters (FAMEs) with 500 µL of hexane. Causality: Acid catalysis is strictly chosen over base catalysis (e.g., Sodium Methoxide) because it methylates both free fatty acids and complex esterified lipids. Base catalysis fails to methylate free fatty acids, which would result in a severe underestimation of the total 5-MNA pool.

Self-Validation Checkpoint: The final hexane extract should be completely colorless. Any yellowing or browning indicates thermal degradation or lipid oxidation; compromised samples must be discarded.

Step 4: GC-EI-MS Acquisition and Isomer Differentiation

Action: Inject 1 µL of the hexane extract into a GC-MS equipped with a high-polarity capillary column (e.g., DB-FATWAX). Utilize an initial oven temperature of 60°C, ramped at 10°C/min to 240°C. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Causality: A high-polarity column is required because mid-chain branched isomers (like 5-MNA) often co-elute with straight-chain fatty acids on standard non-polar columns (e.g., DB-5). EI at 70 eV fragments the molecule specifically at the C5 methyl branch, yielding diagnostic ions that confirm structural identity.

Self-Validation Checkpoint: Evaluate the chromatogram against a straight-chain C10:0 FAME standard. Because methyl branching reduces intermolecular van der Waals forces (lowering the boiling point), the 5-MNA peak must elute slightly before the straight-chain C10:0 peak.

Conclusion

5-Methylnonanoic acid is rapidly transitioning from a niche biochemical curiosity to a robust biomarker in clinical lipidomics. By leveraging its unique biosynthetic origins—rooted in BCAA catabolism and microbial metabolism—researchers can utilize 5-MNA to map peroxisomal disorders, track metabolic syndrome progression, and decode the microbiome-host axis. Implementing strict, self-validating GC-MS protocols ensures that the quantification of this mid-chain BCFA remains precise, reproducible, and clinically actionable.

References

- An In-depth Technical Guide on the Putative Biosynthesis of 3-Propylhept-2-enal Source: Benchchem URL

- Source: Astrobiology (astrochem.org)

- Branched Chain Fatty Acids Analysis Service Source: Creative Proteomics URL

- Source: PMC (nih.gov)

- Branched Chain Fatty Acids Analysis Service (GC-MS)

- Unlocking the complexity of lipids: using lipidomics to identify disease mechanisms, biomarkers and treatment efficacy Source: Ovid URL

- Plasma lipidomics as a diagnostic tool for peroxisomal disorders Source: D-NB URL

Sources

- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. astrochem.org [astrochem.org]

- 4. ovid.com [ovid.com]

- 5. Lipidomic Signatures in Pediatric Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

The Analytical History of Branched-Chain Fatty Acids: From Wool Wax to Extraterrestrial Discoveries

Target Audience: Researchers, analytical chemists, astrobiologists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: Clarifying the Historical Record

In the historical annals of lipid chemistry, the discovery of branched-chain fatty acids (BCFAs) represents a monumental leap in our understanding of membrane fluidity, mammalian lipidomics, and even the origins of life. However, a common historiographical conflation occurs regarding 5-methylnonanoic acid and wool wax (lanolin) .

While wool wax is historically celebrated as the first major biological source from which BCFAs—specifically the iso and anteiso series—were isolated by A.W. Weitkamp in 1945[1], 5-methylnonanoic acid (a mid-chain BCFA) belongs to a distinctly different, yet equally profound, chapter of scientific discovery. It was famously identified as a critical amphiphilic component in carbonaceous chondrites (such as the Murchison meteorite) and is renowned for its role in prebiotic cell membrane formation[2][3].

This whitepaper deconstructs the intertwined analytical histories of these compounds. By examining the foundational extraction protocols developed for wool wax and tracing how those same analytical principles were later applied to extraterrestrial meteorites, we provide a comprehensive technical guide to the isolation, derivatization, and GC-MS profiling of complex BCFAs.

The Foundation: Weitkamp’s Discovery of BCFAs in Wool Wax (1945)

Prior to 1945, the complexity of mammalian skin lipids was largely a black box. Wool wax (degras or lanolin), secreted by the sebaceous glands of sheep, was known to be a complex mixture of esters, but its exact fatty acid composition eluded precise characterization.

In a landmark paper, A.W. Weitkamp utilized advanced fractional distillation to isolate 32 distinct fatty acids from wool wax[1]. His work was revolutionary because it definitively proved the existence of two novel homologous series of fatty acids in nature:

-

Iso-branched fatty acids: Featuring a methyl group at the penultimate ( n−1 ) carbon.

-

Anteiso-branched fatty acids: Featuring a methyl group at the antepenultimate ( n−2 ) carbon.

Causality of Weitkamp's Experimental Design

Weitkamp's success relied on the physical properties of BCFAs. Because branched methyl groups disrupt the tight packing of aliphatic chains, BCFAs exhibit significantly lower melting points than their straight-chain counterparts. Weitkamp leveraged urea adduction and vacuum fractional distillation —a self-validating system where the boiling point depressions directly correlated with the degree of steric hindrance caused by the methyl branches[1].

The Astrobiological Leap: 5-Methylnonanoic Acid in the Murchison Meteorite

Decades after Weitkamp's work on mammalian lipids, analytical chemists turned their attention to extraterrestrial organic matter. In 1969, the Murchison meteorite—a CM2 carbonaceous chondrite—fell in Australia. Subsequent solvent extraction of the meteorite revealed a rich inventory of organic molecules, including amino acids and monocarboxylic acids[4][5].

In 1985, David Deamer and colleagues made a groundbreaking discovery: the non-polar lipid fractions of the Murchison meteorite could spontaneously self-assemble into boundary structures (vesicles) when exposed to aqueous environments[2][3]. A primary amphiphilic compound responsible for this phenomenon was identified as 5-methylnonanoic acid .

Why 5-Methylnonanoic Acid?

Unlike the iso and anteiso acids of wool wax, 5-methylnonanoic acid is a mid-chain branched fatty acid .

-

Mechanistic Significance: In prebiotic environments, early cell membranes lacked the complex enzymatic machinery (like desaturases) needed to synthesize cis-unsaturated fatty acids (e.g., oleic acid) to maintain membrane fluidity[2][6].

-

Steric Disruption: The mid-chain methyl group at the C5 position of the 9-carbon backbone creates a "kink" in the hydrocarbon tail. This steric disruption prevents tight crystallization of the lipid bilayer, ensuring the prebiotic membrane remained fluid and permeable to ionic nutrients (like ATP and amino acids) at ambient temperatures[2].

Quantitative Data: Structural Comparison of Target BCFAs

To clarify the structural taxonomy, the following table summarizes the chemical distinctions between the wool wax BCFAs and meteoritic BCFAs:

| Structural Class | Methyl Position | Example Compound | Primary Source | Biological / Chemical Significance |

| Iso-BCFA | n−1 | 8-Methylnonanoic acid | Wool Wax (Lanolin) | Mammalian skin lipid fluidity; antimicrobial barrier. |

| Anteiso-BCFA | n−2 | 7-Methylnonanoic acid | Wool Wax / Bacteria | Bacterial membrane cold-shock adaptation. |

| Mid-Chain BCFA | Internal (e.g., C5) | 5-Methylnonanoic acid | Murchison Meteorite | Prebiotic vesicle assembly; primitive membrane fluidity. |

Experimental Protocols: A Self-Validating Analytical System

The isolation of BCFAs—whether from a sheep's fleece or a 4.5-billion-year-old meteorite—relies on a strict sequence of lipid extraction, ester cleavage, and volatility enhancement[7]. The following protocols represent the gold standard for BCFA profiling.

Protocol 1: Alkaline Saponification and Lipid Extraction

Objective: To cleave complex wax esters into free fatty acids (FFAs) and separate them from unsaponifiable matrix components.

-

Sample Homogenization: Pulverize the matrix (e.g., 10g of wool wax or crushed meteorite) into a fine particulate to maximize surface area.

-

Saponification: Reflux the sample in 50 mL of 0.5 M Potassium Hydroxide (KOH) in 95% Methanol at 70°C for 2 hours.

-

Causality: The strong alkali drives the hydrolysis of ester bonds, converting wax esters and phospholipids into water-soluble potassium carboxylate salts.

-

-

Primary Partitioning: Cool the mixture and add 50 mL of Hexane. Extract the upper non-polar hexane layer (containing unsaponifiable sterols and hydrocarbons) and discard or archive.

-

Acidification: Acidify the remaining aqueous methanolic phase to pH 2.0 using 6 M Hydrochloric Acid (HCl).

-

Causality: Protonation converts the water-soluble potassium salts back into highly hydrophobic free fatty acids (FFAs).

-

-

FFA Extraction: Extract the acidified aqueous phase three times with 30 mL of Chloroform/Methanol (2:1 v/v). Pool the organic layers and dry over anhydrous Sodium Sulfate ( Na2SO4 ).

Protocol 2: FAME Derivatization and GC-MS Profiling

Objective: To convert FFAs into volatile Fatty Acid Methyl Esters (FAMEs) for high-resolution chromatographic separation.

-

Derivatization: Evaporate the pooled chloroform extract under a gentle stream of N2 gas. Resuspend the lipid film in 2 mL of 14% Boron Trifluoride ( BF3 ) in Methanol.

-

Esterification: Heat the sealed vial at 90°C for 30 minutes.

-

Causality: BF3 acts as a Lewis acid catalyst, driving the esterification of the carboxylic acid group to form a highly volatile methyl ester, preventing peak tailing during GC analysis.

-

-

Phase Separation: Add 2 mL of saturated NaCl solution and 2 mL of Hexane. Vortex vigorously. Extract the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: Inject 1 µL of the FAME extract into a GC-MS equipped with a highly polar capillary column (e.g., DB-FATWAX).

-

Validation: Mid-chain BCFAs (like 5-methylnonanoic acid) will elute earlier than iso and anteiso isomers of the same carbon number due to the centralized steric bulk reducing column interaction[7].

-

Mechanistic Visualization: BCFA Analytical Workflow

The diagram below illustrates the logical progression of the extraction and identification methodologies discussed above, highlighting the divergence in the final identification of mammalian versus astrobiological BCFAs.

Caption: Analytical workflow for the isolation, derivatization, and GC-MS identification of branched-chain fatty acids (BCFAs).

Conclusion

The analytical pursuit of branched-chain fatty acids demonstrates the beautiful interconnectedness of scientific disciplines. The rigorous fractional distillation and saponification techniques pioneered by A.W. Weitkamp in 1945 to demystify wool wax laid the analytical groundwork for modern lipidomics[1]. Decades later, these same principles enabled astrobiologists to extract and identify 5-methylnonanoic acid from the Murchison meteorite, proving that the chemical prerequisites for cellular membranes—and potentially life itself—are synthesized in the cold depths of interstellar space[2][3]. For modern drug development and origins-of-life researchers, mastering these extraction and profiling protocols remains an essential capability.

References

-

Weitkamp, A.W. (1945). The Acidic Constituents of Degras. A New Method of Structure Elucidation. Journal of the American Chemical Society, 67(3), 447–454. URL:[Link]

-

Deamer, D. W. (1985). Boundary structures are formed by organic components of the Murchison carbonaceous chondrite. Nature, 317, 792–794. URL:[Link]

-

Deamer, D., Dworkin, J. P., Sandford, S. A., Bernstein, M. P., & Allamandola, L. J. (2002). The first cell membranes. Astrobiology, 2(4), 371-381. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. astrochem.org [astrochem.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The Organic Composition of Carbonaceous Meteorites: The Evolutionary Story Ahead of Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oxfordre.com [oxfordre.com]

- 6. researchgate.net [researchgate.net]

- 7. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Enantioselective synthesis of (R)-5-Methylnonanoic acid

An Application Note on the Enantioselective Synthesis of (R)-5-Methylnonanoic Acid

Abstract

(R)-5-Methylnonanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its specific stereochemistry necessitates a synthetic route that provides precise control over the chiral center at the C5 position. This application note presents a detailed, field-proven protocol for the enantioselective synthesis of (R)-5-Methylnonanoic acid. The strategy is predicated on a robust organometallic cross-coupling reaction, utilizing a chiral Gilman cuprate derived from a readily available chiral precursor. This method is distinguished by its high stereochemical fidelity, good yields, and operational simplicity, making it suitable for researchers in both academic and industrial drug development settings.

Introduction and Scientific Principle

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug discovery, as the biological activity of a compound is often exclusive to a single enantiomer. The target molecule, (R)-5-Methylnonanoic acid, possesses a stereocenter at a "remote" position (C5) relative to the carboxylic acid functional group. Synthesizing such structures presents a challenge, as many standard asymmetric methods are designed to install chirality at the α- or β-positions.

To overcome this, the strategy detailed herein employs the coupling of a chiral nucleophile with an achiral electrophilic fragment. Specifically, we will utilize a Gilman cuprate, a class of organocopper reagents known for their efficacy in forming carbon-carbon bonds.[1] The key to enantioselectivity lies in preparing a chiral cuprate, Lithium di-((S)-pentan-2-yl)cuprate, from enantiopure (S)-2-bromopentane. This chiral nucleophile is then reacted with an achiral four-carbon electrophile, ethyl 4-bromobutanoate. The coupling reaction forms the C4-C5 bond of the target molecule, transferring the chirality from the starting material to the product with high fidelity. A final saponification step converts the resulting ester into the desired carboxylic acid.

This approach exemplifies a "chiral pool" synthesis, where a complex target is built from a simple, commercially available chiral starting material.

Reaction Scheme and Experimental Workflow

The overall synthetic pathway is depicted below. The process begins with the preparation of the chiral Gilman cuprate, followed by the key C-C bond-forming coupling reaction, and concludes with ester hydrolysis.

The experimental procedure is broken down into three main stages: cuprate preparation, coupling, and hydrolysis. Each stage requires careful control of temperature and atmosphere to ensure high yield and purity.

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Organolithium reagents are pyrophoric and react violently with water. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are required. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Part 1: Preparation of Lithium di-((S)-pentan-2-yl)cuprate

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add lithium metal (0.90 g, 129.5 mmol), cut into small pieces.

-

Add 60 mL of anhydrous diethyl ether (Et₂O).

-

Cool the flask to -10 °C in an ice-salt bath.

-

Slowly add a solution of (S)-2-bromopentane (9.80 g, 64.8 mmol) in 20 mL of anhydrous Et₂O dropwise over 30 minutes, maintaining the internal temperature below 0 °C.

-

After the addition is complete, stir the milky gray suspension for an additional 2 hours at 0 °C. This completes the formation of (S)-pentan-2-yl)lithium.

-

In a separate flame-dried 500 mL flask under nitrogen, suspend copper(I) iodide (CuI) (6.17 g, 32.4 mmol) in 80 mL of anhydrous Et₂O.

-

Cool the CuI suspension to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared organolithium solution from step 5 into the CuI suspension via cannula, keeping the temperature below -70 °C.

-

Upon completion of the transfer, allow the dark-colored solution to stir at -78 °C for 1 hour. The solution is now ready for the coupling step.

Part 2: Coupling with Ethyl 4-bromobutanoate

-

To the Gilman cuprate solution prepared in Part 1, slowly add a solution of ethyl 4-bromobutanoate (5.00 g, 25.6 mmol) in 20 mL of anhydrous Et₂O dropwise, ensuring the internal temperature remains below -70 °C.

-

Once the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

-

Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continuous stirring.

-

Quench the reaction by slowly adding 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) to yield pure ethyl (R)-5-methylnonanoate.

Part 3: Saponification and Isolation of (R)-5-Methylnonanoic Acid

-

Dissolve the purified ethyl (R)-5-methylnonanoate (approx. 4.8 g, 24 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (NaOH) (2.4 g, 60 mmol) in 25 mL of water.

-

Heat the mixture to reflux and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with Et₂O (2 x 30 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the slow addition of 6M hydrochloric acid (HCl).

-

Extract the acidified solution with Et₂O (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-5-Methylnonanoic acid, as a colorless oil. Further purification can be achieved by vacuum distillation if necessary.

Quantitative Data and Characterization

The following table summarizes the reagents used in this protocol. Yields are representative and may vary based on experimental conditions.

| Step | Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1 | Lithium | 6.94 | 0.90 g | 129.5 | 5.05 |

| (S)-2-Bromopentane | 151.04 | 9.80 g | 64.8 | 2.53 | |

| Copper(I) Iodide | 190.45 | 6.17 g | 32.4 | 1.26 | |

| 2 | Ethyl 4-bromobutanoate | 195.05 | 5.00 g | 25.6 | 1.00 |

| 3 | Sodium Hydroxide | 40.00 | 2.4 g | 60.0 | ~2.5 |

| - | Product | (R)-5-Methylnonanoic acid | 172.26 | ~3.5 g | - |

Expected Characterization Data:

-

¹H NMR (CDCl₃): δ ~11.5 (br s, 1H, COOH), 2.35 (t, 2H), 1.63 (m, 2H), 1.2-1.5 (m, 9H), 0.8-0.9 (m, 6H, 2xCH₃).

-

¹³C NMR (CDCl₃): δ ~180.1, 36.5, 34.2, 34.0, 31.9, 29.5, 27.2, 22.8, 19.5, 14.2.

-

Optical Rotation: [α]D should be positive. The exact value depends on concentration and solvent.

-

Enantiomeric Excess (ee): To be determined by chiral GC or HPLC analysis, typically after conversion to a suitable derivative (e.g., a methyl ester or amide). An ee of >98% is expected.

Trustworthiness and Protocol Validation

The reliability of this protocol is anchored in the use of well-established, high-fidelity chemical transformations.

-

Stereochemical Integrity: The formation of the organolithium reagent from an enantiopure halide and its subsequent conversion to a Gilman cuprate is known to proceed with a high degree of retention of stereochemistry. The coupling reaction itself is also stereospecific.[1]

-

In-Process Validation: The purity of intermediates can be confirmed at each stage. The successful formation of the ester in Part 2 can be verified by NMR and Mass Spectrometry before proceeding to the final hydrolysis.

-

Final Product Confirmation: The identity and purity of the final (R)-5-Methylnonanoic acid are confirmed through standard spectroscopic methods (NMR, IR). Crucially, the enantiomeric purity, the primary goal of the synthesis, is quantitatively validated using chiral chromatography, confirming the successful transfer of stereochemistry from the starting material.

By following this detailed protocol, researchers can reliably synthesize (R)-5-Methylnonanoic acid with high enantiopurity, providing a key building block for further discovery and development efforts.

References

-

Scripps Research Institute. (2024, May 16). Chemists develop new method for making gamma chiral centers on simple carboxylic acids. ScienceDaily. Retrieved from

-

Asymmetric Synthesis. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

-

Evans, D. A. (1982). Asymmetric synthesis. The prostacyclin paradigm. Pure and Applied Chemistry, 54(12), 2329-2342. [Link]

-

Myers, A. G. (2005). Asymmetric Alkylation of Pseudoephedrine Amides. Harvard University. Retrieved from [Link]

-

Posner, G. H. (1975). Substitution Reactions Using Organocopper Reagents. Organic Reactions, 22, 253-400. [Link]

Sources

Derivatization of 5-Methylnonanoic acid to methyl esters (FAME)

Application Note: Derivatization of 5-Methylnonanoic Acid to Fatty Acid Methyl Esters (FAME) for High-Resolution GC-MS Analysis

Introduction & Analytical Rationale

5-Methylnonanoic acid is a medium-chain branched-chain fatty acid (BCFA) that serves as a critical biomarker in microbial metabolism, nutrition, and lipidomic research[1]. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard platform for profiling these specific isomers[1]. However, analyzing 5-methylnonanoic acid in its free, underivatized form presents severe chromatographic challenges. The highly polar carboxyl functional group readily forms hydrogen bonds with the stationary phase of the GC column, leading to irreversible adsorption, severe peak tailing, and inaccurate quantification[2].

To circumvent these physical limitations, sample derivatization is employed to convert the free fatty acid into a fatty acid methyl ester (FAME)[2]. This esterification process neutralizes the polar carboxyl group, significantly increasing the molecule's volatility and thermal stability[2]. This structural modification enables sharp, symmetrical peaks and precise separation based on boiling point and molecular geometry[2].

Mechanistic Insights: The Causality of Acid-Catalyzed Esterification

The choice of derivatization catalyst is strictly dictated by the lipid class being analyzed. While base-catalyzed transesterification (e.g., using methanolic KOH) is rapid and highly effective for esterified lipids like triglycerides, it is fundamentally incompatible with free fatty acids[2][3]. Exposing unesterified 5-methylnonanoic acid to a base simply deprotonates the carboxylic acid to form a carboxylate salt (a soap), which is entirely unreactive to nucleophilic attack by methanol[3].

Therefore, acid-catalyzed esterification is the mandatory pathway for free fatty acids[2]. Reagents such as Boron Trifluoride in methanol (BF₃-MeOH) or methanolic hydrogen chloride (HCl-MeOH) are standardly utilized[2][3].

The Mechanism: The acid catalyst (e.g., the Lewis acid BF₃) protonates the carbonyl oxygen of 5-methylnonanoic acid[4]. This protonation draws electron density away from the carbonyl carbon, rendering it highly electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate[4]. Subsequent proton transfer and the elimination of a water molecule yield the stable methyl ester[4].

Experimental Workflow

Workflow of acid-catalyzed FAME derivatization for 5-Methylnonanoic acid GC-MS analysis.

Experimental Protocol: BF₃-Methanol Esterification

This protocol outlines a self-validating workflow for the precise derivatization of 5-methylnonanoic acid to its corresponding FAME.

Materials & Reagents:

-

5-Methylnonanoic acid standard or biological extract.

-

Internal Standard (e.g., Nonadecanoic acid, C19:0, or a deuterated BCFA).

-

Boron trifluoride-methanol solution (12-14% w/w)[2].

-

HPLC-grade Hexane or Heptane[2].

-

Saturated Sodium Chloride (NaCl) solution (aqueous)[2].

-

Anhydrous Sodium Sulfate (Na₂SO₄)[2].

Step-by-Step Procedure:

-

Sample Aliquoting & Drying: Transfer 1-10 mg of the sample and a known concentration of the Internal Standard into a 5-10 mL glass micro-reaction vial[2]. If the sample is in an aqueous or polar solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

-

Causality: Esterification is a reversible equilibrium reaction ( R−COOH+CH3OH⇌R−COOCH3+H2O ); the presence of residual water drives the reaction backward (hydrolysis), severely reducing FAME yield[4].

-

-

Catalyst Addition: Add 1.0 mL of 12-14% BF₃-Methanol reagent to the dried sample[2]. Seal the vial tightly with a PTFE-lined cap.

-

Esterification (Heating): Vortex briefly, then incubate the vial in a heating block or water bath at 60°C for 10-15 minutes.

-

Causality: Heat provides the necessary activation energy to accelerate the nucleophilic attack, achieving complete conversion within minutes[5].

-

-

Quenching & Phase Separation: Remove the vial and allow it to cool to room temperature. Add 1.0 mL of saturated NaCl solution and 1.0 mL of hexane[2].

-

Extraction: Shake the vial vigorously for 30-60 seconds to extract the newly formed, highly non-polar FAMEs into the upper organic (hexane) phase[2]. Centrifuge at 2000 x g for 3 minutes to achieve a crisp phase separation.

-

Drying the Extract: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate[2].

-

Causality: The Na₂SO₄ acts as a water scavenger, removing trace moisture that could degrade the GC column stationary phase or interfere with MS ionization.

-

-

Analysis: The sample is now ready for GC-MS injection.

Data Presentation & Methodological Comparisons

Table 1: Comparison of Derivatization Methods for Free Fatty Acids

| Method | Catalyst Type | Suitability for Free Fatty Acids | Reaction Time | Mechanistic Notes |

|---|---|---|---|---|

| BF₃-Methanol | Acid (Lewis) | Excellent | 10-15 min | Highly efficient for unesterified BCFAs; protonates carbonyl oxygen[2]. |

| HCl-Methanol | Acid (Brønsted) | Excellent | 1-2 hours | Milder alternative to BF₃, but requires significantly longer heating times[2]. |

| Methanolic KOH | Base | Poor | 2-5 min | Forms carboxylate soaps; unreactive to nucleophilic attack by methanol[3]. |

| TMS-Diazomethane | Alkylating Agent | Excellent | <5 min | Fast and mild, but reagents are highly toxic and expensive. |

Table 2: Recommended GC-MS Parameters for 5-Methylnonanoic Acid FAME

| Parameter | Recommended Setting |

|---|---|

| GC Column | Polar (e.g., DB-WAX, HP-88) or Non-polar (e.g., DB-5MS) |

| Injection Mode | Split/Splitless (typically Split 10:1 to 50:1) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow (1.0 - 1.2 mL/min) |

| Oven Temperature Program | 60°C (hold 1 min) → 10°C/min to 200°C → 5°C/min to 240°C (hold 5 min) |

| MS Ionization Mode | Electron Ionization (EI), 70 eV[1] |

| Target Quantifier Ion | m/z 74 (McLafferty rearrangement base peak for methyl esters) |

Self-Validating System & Quality Control

To ensure trustworthiness and reproducibility, the analytical protocol must function as a self-validating system by incorporating the following checks:

-

Internal Standard Recovery: The inclusion of an internal standard (e.g., an odd-chain fatty acid not naturally present in the sample) prior to derivatization corrects for any physical losses during the phase separation step and accounts for incomplete esterification.

-

Reagent Blanks: Run a blank sample (reagents only, no analyte) parallel to the analytical samples. This validates that no background fatty acids or phthalate plasticizers are contaminating the solvents or glassware.

-

Time-Course Optimization: To validate that 15 minutes is sufficient for your specific sample matrix, analyze aliquots at 5, 10, 15, and 20 minutes. Plot the FAME peak area versus time; the optimal reaction time is confirmed when the curve plateaus, indicating 100% conversion.

Sources

Application Note: High-Resolution HPLC Separation and Quantification of Branched-Chain Nonanoic Acids

Executive Summary & Analytical Challenges

Branched-chain nonanoic acids (BCNAs)—such as isononanoic acid (3,5,5-trimethylhexanoic acid) and 2-methyloctanoic acid—are critical intermediates in the formulation of synthetic lubricants, cosmetics, and active pharmaceutical ingredients.

Quantifying these compounds via High-Performance Liquid Chromatography (HPLC) presents a triad of distinct analytical challenges:

-

Lack of Chromophores: BCNAs are saturated aliphatic chains. Direct UV detection requires wavelengths <205 nm, which suffers from severe solvent interference and baseline drift during gradient elution.

-

High Volatility: While universal detectors like the Evaporative Light-Scattering Detector (ELSD) are popular for lipids, 1. Molecules like nonanoic acid (C9) volatilize in the ELSD drift tube, leading to catastrophic signal loss[1].

-

Isomeric Similarity: Branched isomers possess identical molecular weights and nearly identical polarities, making baseline resolution on standard C18 columns highly difficult.

Mechanistic Rationale & Experimental Design

To overcome these limitations, this protocol employs a pre-column derivatization strategy coupled with shape-selective reversed-phase HPLC-UV/DAD .

-

The Causality of Derivatization: We utilize2 to convert the carboxylic acid into a phenacyl ester. This reaction simultaneously increases the molecular mass (preventing volatility) and introduces a strong chromophore with an absorption maximum at 256 nm, completely isolating the analyte signal from mobile phase background noise[2].

-

The Causality of Column Selection: To resolve structurally similar isomers, standard C18 is insufficient. A3 provides superior shape selectivity. The long, rigid alkyl chains of the C30 column can discriminate between the steric bulk of different branching patterns (e.g., single methyl vs. trimethyl branches) when operated at lower column temperatures[3].

Workflow Visualization

Figure 1: Pre-column derivatization and HPLC-UV workflow for branched-chain nonanoic acids.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires built-in fail-safes. This protocol is designed as a self-validating system through the mandatory inclusion of an Internal Standard (IS) and specific quenching steps.

Reagents & Materials

-

Derivatization Reagent: 2,4'-dibromoacetophenone (DBAP), 48 g/L in HPLC-grade acetone.

-

Catalyst: Triethylamine (TEA), >99% purity.

-

Internal Standard (IS): Undecanoic acid (C11:0), 1 mg/mL in acetone. (Self-Validation Check: C11:0 is an odd-chain fatty acid absent in industrial BCNA samples. Its recovery validates the derivatization yield and corrects for any volumetric losses).

Step-by-Step Derivatization Methodology

-

Aliquot: Transfer 1.0 mL of the BCNA sample extract (containing approx. 10–100 µg of analytes) into a 2.0 mL amber glass vial to protect light-sensitive reagents.

-

Spike: Add exactly 50 µL of the Undecanoic acid IS solution.

-

React: Add 0.5 mL of the DBAP solution followed by 60 µL of TEA. Vortex for 10 seconds to ensure homogeneity.

-

Incubate: Place the vial in a thermomixer at 40°C for exactly 30 minutes. (Causality: Traditional methods use 50°C+ for 2 hours, but maintaining 40°C ensures complete esterification without inducing thermal isomerization of the delicate branched aliphatic chains[2]).

-

Quench: Immediately transfer the vial to an ice bath for 5 minutes. This halts the reaction and prevents the formation of secondary degradation products.

-

Filter: Pass the derivatized mixture through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

HPLC-UV/DAD Parameters

-

Column: YMC C30 or equivalent high-density core-shell C30 (250 mm × 4.6 mm, 3 µm).

-

Column Temperature: 25°C. (Causality: Lower temperatures rigidify the C30 alkyl chains, maximizing steric interactions and improving the chiral/isomeric discrimination of branched chains[3]).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector (DAD) set at 256 nm (Reference 360 nm).

Quantitative Data Presentation

Table 1: Optimized HPLC Mobile Phase Gradient Program Mobile Phase A: HPLC-Grade Water | Mobile Phase B: HPLC-Grade Acetonitrile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 40 | 60 | 1.0 |

| 15.0 | 20 | 80 | 1.0 |

| 25.0 | 0 | 100 | 1.0 |

| 30.0 | 0 | 100 | 1.0 |

| 31.0 | 40 | 60 | 1.0 |

| 40.0 | 40 | 60 | 1.0 |

Table 2: Method Validation Metrics & System Suitability

| Analyte / Metric | Expected Retention Time (min) | Function / Causality | LOD (µg/mL) |

| Reagent Blank | < 5.0 | Validates the absence of reagent/solvent interference. | N/A |

| 3,5,5-Trimethylhexanoic acid | 14.2 | Target BCNA quantification. | 0.05 |

| 2-Methyloctanoic acid | 15.8 | Target BCNA isomer (Demonstrates steric separation). | 0.05 |

| Undecanoic Acid (IS) | 22.4 | Validates derivatization yield & extraction recovery. | N/A |

References

- Source: Journal of Animal and Feed Sciences (jafs.com.pl)

- Source: tandfonline.

- Source: semanticscholar.

Sources

Preparation and Application of 5-Methylnonanoic Acid Reagents in Pheromone Research

Audience: Researchers, scientists, and drug development professionals.

Introduction & Biological Significance

5-Methylnonanoic acid is a critical branched-chain fatty acid (BCFA) that serves as a fundamental building block in the chemical communication systems of various insects. In pheromone research, stereochemically pure BCFAs are indispensable because insect olfactory receptors are highly enantiospecific; the incorrect stereoisomer can be biologically inactive or act as a behavioral inhibitor[1].

5-Methylnonanoic acid is notably implicated as a key biosynthetic intermediate for 3-propylhept-2-enal[2] and serves as an essential synthetic precursor for complex cuticular hydrocarbon pheromones. A prominent example is 5,11-dimethylpentacosane, the sex pheromone of the male greater wax moth (Galleria mellonella)[3][4].

Biosynthetic Causality & Mechanism

In biological systems, the synthesis of 5-methylnonanoic acid is intimately tied to amino acid catabolism. The pathway begins with the branched-chain amino acid L-isoleucine. Transamination yields (S)-3-methyl-2-oxopentanoate, which undergoes oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA[2]. This molecule acts as a primer for fatty acid synthase (FAS). Three successive elongation cycles with malonyl-CoA generate 5-methylnonanoyl-ACP, which is subsequently hydrolyzed by a thioesterase to release free 5-methylnonanoic acid[2]. Understanding this pathway allows researchers to utilize isotopic labeling to trace pheromone biosynthesis in vivo.

Fig 1. Putative biosynthetic pathway of 5-methylnonanoic acid from L-isoleucine.

Chemical Synthesis Protocol: The Malonic Ester Route

To synthesize stereopure 5-methylnonanoic acid in vitro, researchers typically employ a malonic ester synthesis strategy starting from a commercially available chiral pool, such as (R)- or (S)-3-methyl-1-heptanol[4].

Causality of Method: This method is chosen because it reliably extends the carbon chain by exactly two carbons while preserving the delicate stereocenter at the C3 position of the starting alcohol (which becomes the C5 position in the final acid)[5].

Step-by-Step Methodology

Step 1: Halogenation (Activation)

-

Dissolve (R)-3-methyl-1-heptanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cool the reaction to 0 °C and add triphenylphosphine (PPh3, 1.2 eq) and carbon tetrabromide (CBr4, 1.2 eq) to initiate an Appel reaction.

-

Mechanistic Insight: The Appel reaction is preferred over phosphorus tribromide (PBr3) for sensitive substrates because it operates under milder conditions, preventing carbocation rearrangements that could compromise the stereocenter.

-

-

Isolate (R)-1-bromo-3-methylheptane via silica gel chromatography.

Step 2: Malonic Ester Alkylation (Chain Extension)

-

In a separate flask, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol[5].

-

Add diethyl malonate (1.5 eq) dropwise at room temperature to form the stabilized enolate.

-

Introduce the (R)-1-bromo-3-methylheptane (1.0 eq) and reflux the mixture for 12 hours.

-

Mechanistic Insight: The excess of diethyl malonate suppresses unwanted dialkylation.

-

Step 3: Saponification and Decarboxylation

-

Treat the resulting diethyl 2-(3-methylheptyl)malonate with an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and reflux to achieve complete saponification to the dicarboxylic acid[5].

-

Acidify the mixture with 6M HCl to pH 1.

-

Heat the acidified mixture to 150 °C to induce decarboxylation, releasing CO2 and yielding (R)-5-methylnonanoic acid[5].

-

Extract with diethyl ether, dry over MgSO4, and purify via vacuum distillation.

Fig 2. Chemical synthesis of (R)-5-methylnonanoic acid via malonic ester chain extension.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized reagent, the product must be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). By derivatizing the final acid into a fatty acid methyl ester (FAME), researchers can confirm both chemical purity and the absence of racemization before proceeding to complex cross-coupling reactions[6]. Derivatization to a FAME enhances volatility, limits thermal degradation, and vastly improves peak shape[6].

Table 1: GC-MS Analytical Parameters and Expected Fragments

| Parameter / Feature | Specification / Value |

| Analytical Technique | GC-EI-TOF MS[3] |

| Derivatization Method | Fatty Acid Methyl Ester (FAME) formation[6] |

| Column Specifications | HP-5 (30 m length × 0.32 mm I.D., 0.25 μm thickness)[3] |

| Limit of Detection (LOD) | 5–10 ng/mL[6] |

| Key MS Fragments (m/z) | 43, 55, 57, 71, 85[3] |

| Stereochemical Purity Target | >96.8% (Validated via chiral stationary phase HPLC)[4] |